molecular formula C6H3ClIN3 B8224383 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B8224383
M. Wt: 279.46 g/mol
InChI Key: UNQVWMYDGYXUOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of silylformamidine with 4-chloropyrazolo[1,5-a]pyrazine . The reaction is carried out at room temperature for several days, followed by the removal of excess silylformamidine to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The presence of both chlorine and iodine atoms in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical reactions and applications.

Properties

IUPAC Name

6-chloro-3-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-3-11-5(2-9-6)4(8)1-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVWMYDGYXUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(C=NN21)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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